[1-(2-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride
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Overview
Description
[1-(2-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride: is a chemical compound with diverse applications in scientific research. This compound exhibits great potential as a precursor for the synthesis of various pharmacologically active molecules, making it invaluable in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride typically involves the reaction of 2-chlorobenzyl chloride with piperidine, followed by the introduction of a methanamine group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The final product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium hydroxide, ammonia, various organic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of complex piperidine derivatives which are crucial in medicinal chemistry.
Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules that can modulate various biological pathways, making it valuable in the study of cellular processes and drug interactions.
Medicine: The compound’s derivatives have shown potential in the development of therapeutic agents for treating neurological disorders, due to their ability to interact with specific neurotransmitter receptors.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials, contributing to the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism by which [1-(2-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride exerts its effects involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, influencing various signaling pathways within the cell. This modulation can lead to changes in cellular responses, making it a valuable tool in the study of neurological and psychiatric disorders .
Comparison with Similar Compounds
- [1-(4-Fluorobenzyl)piperidin-4-yl]methanamine dihydrochloride
- [1-(3,4-Dichlorobenzyl)piperidin-4-yl]methanamine dihydrochloride
- [1-(4-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride
Comparison: Compared to its analogs, [1-(2-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride exhibits unique properties due to the presence of the 2-chlorobenzyl group. This structural difference can influence its reactivity and interaction with biological targets, potentially leading to distinct pharmacological profiles and applications .
Properties
IUPAC Name |
[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2.2ClH/c14-13-4-2-1-3-12(13)10-16-7-5-11(9-15)6-8-16;;/h1-4,11H,5-10,15H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKERFNWLCLMYCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC=CC=C2Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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